1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride is a complex organic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of various functional groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Electrophilic Substitution: Chlorination and ethoxylation are introduced through electrophilic substitution reactions.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Quaternization: The dimethylamino group is introduced through a quaternization reaction with dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation Products: Indole oxides.
Reduction Products: Indole amines.
Substitution Products: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid derivatives: These compounds share the indole core and have similar biological activities.
5-Chloro-1H-indole derivatives: These compounds have similar substitution patterns and chemical reactivity.
Ethoxy-substituted indoles: These compounds have similar functional groups and are used in similar applications.
Uniqueness
1H-Indole-2-carboxylic acid, 5-chloro-1-(2-(dimethylamino)ethyl)-3-ethoxy-, methyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
77941-20-9 |
---|---|
Molecular Formula |
C16H22Cl2N2O3 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 5-chloro-1-[2-(dimethylamino)ethyl]-3-ethoxyindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O3.ClH/c1-5-22-15-12-10-11(17)6-7-13(12)19(9-8-18(2)3)14(15)16(20)21-4;/h6-7,10H,5,8-9H2,1-4H3;1H |
InChI Key |
GIJRBRBXONVCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N(C2=C1C=C(C=C2)Cl)CCN(C)C)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.